3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multiple steps. One common approach includes the activation of the acid function with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) for conjugation to an amine . The azide group can then be introduced through a reaction with an alkyne in a click chemistry reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The azido group is particularly reactive and can participate in substitution reactions, especially in the presence of alkynes (click chemistry).
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides and alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry reactions with alkynes typically yield triazole derivatives.
Scientific Research Applications
3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its reactivity, particularly the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
15-Azido-4,7,10,13-tetraoxapentadecanoic acid: Another compound featuring an azido group, used in similar click chemistry applications.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Shares structural similarities with the pyrrolidine-2,6-dione moiety.
Uniqueness
3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its azido group, in particular, offers significant reactivity for click chemistry, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H16N6O5 |
---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
3-[3-[2-(2-azidoethoxy)ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N6O5/c14-18-16-4-6-24-5-3-15-8-7-11(21)19(13(8)23)9-1-2-10(20)17-12(9)22/h7,9,15H,1-6H2,(H,17,20,22) |
InChI Key |
WCILORGDDIHNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.